molecular formula C21H15Cl2FN2O3S B7733485 (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate

(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate

Cat. No.: B7733485
M. Wt: 465.3 g/mol
InChI Key: VUYGHOZWBJIGGK-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a 2-aminothiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Substituents: The 2,4-dichlorobenzyl and 4-fluorophenyl groups can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the cyano group with ethyl acetate under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions may target the cyano group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties.

Medicine

In medicine, such compounds are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano and thiazolidinone groups may play a crucial role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene-thiazolidinones: Known for their antimicrobial activities.

    Fluorophenyl-thiazolidinones: Investigated for their anticancer properties.

Uniqueness

The uniqueness of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN2O3S/c1-2-29-21(28)16(11-25)20-26(15-7-5-14(24)6-8-15)19(27)18(30-20)9-12-3-4-13(22)10-17(12)23/h3-8,10,18H,2,9H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGHOZWBJIGGK-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.